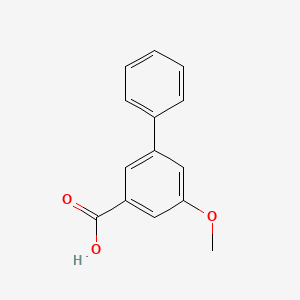

5-Methoxy-3-phenylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methoxy-3-phenylbenzoic acid is a chemical compound with the linear formula C14H12O3 . It has a molecular weight of 228.25 .

Synthesis Analysis

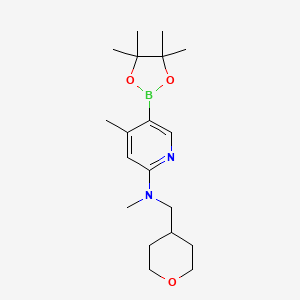

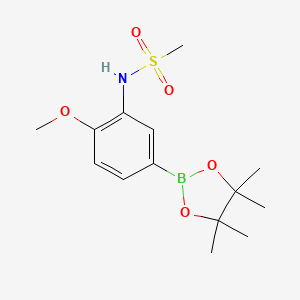

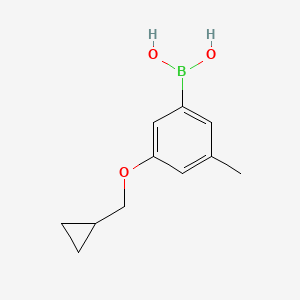

The synthesis of 5-Methoxy-3-phenylbenzoic acid can be achieved from Methyl 5-methoxy-[1,1’-biphenyl]-3-carboxylate . It’s also worth noting that the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments with the metal catalyst, could potentially be used in the synthesis .Molecular Structure Analysis

The IUPAC name for 5-Methoxy-3-phenylbenzoic acid is 5-methoxy [1,1’-biphenyl]-3-carboxylic acid . The InChI code is 1S/C14H12O3/c1-17-13-8-11 (7-12 (9-13)14 (15)16)10-5-3-2-4-6-10/h2-9H,1H3, (H,15,16) .Wissenschaftliche Forschungsanwendungen

Antioxidant Activities

The marine-derived fungus Aspergillus carneus produces phenyl ether derivatives, including compounds structurally related to 5-Methoxy-3-phenylbenzoic acid. One of these compounds, 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid, demonstrated strong antioxidant activity, comparable to ascorbic acid, highlighting the potential of similar structures in antioxidant applications (Xu et al., 2017).

Antifungal Properties

New phthalide derivatives isolated from the liquid culture of the plant endophytic fungus Pestalotiopsis photiniae showed significant antifungal activities against plant pathogens. These compounds include structural analogues of 5-Methoxy-3-phenylbenzoic acid, indicating the potential use of such compounds in plant protection and antifungal research (Yang et al., 2011).

Synthetic Chemistry and Catalysis

5-Methoxy-3-phenylbenzoic acid and its derivatives can play a crucial role in synthetic chemistry. For instance, 3-ethoxy-2-phenylbenzoic acid was explored for its efficiency as a proton shuttle in the direct arylation of indoles, suggesting potential uses of related compounds in catalytic processes and organic synthesis (Pi et al., 2018).

Microbial Degradation Studies

5-Methoxy-3-phenylbenzoic acid derivatives have been used to study microbial degradation processes. For instance, a study on Pseudomonas putida revealed its ability to metabolize various methoxybenzoic acids, shedding light on microbial pathways and their potential applications in bioremediation (Donnelly & Dagley, 1980).

Drug Design and Medicinal Chemistry

The compound and its structural relatives are important in medicinal chemistry. Research on triazoles derived from 4-methoxybenzoic acid, a close relative, showed significant cholinesterase inhibitory potential, demonstrating the relevance of this compound class in drug design, particularly for neurodegenerative diseases (Arfan et al., 2018).

Eigenschaften

IUPAC Name |

3-methoxy-5-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNXRRZKLNCRKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673499 |

Source

|

| Record name | 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-phenylbenzoic acid | |

CAS RN |

1214369-81-9 |

Source

|

| Record name | 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)